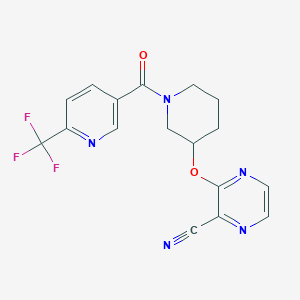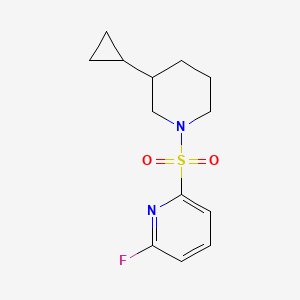
2,3-Dichloro-4-nitrophénol
Vue d'ensemble
Description
2,3-Dichloro-4-nitrophenol: is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is part of the broader class of nitrophenols, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Chemistry: 2,3-Dichloro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: In biological research, derivatives of 2,3-Dichloro-4-nitrophenol are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound itself can be used in assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pesticides, and pharmaceuticals. Its role as an intermediate in the synthesis of these products highlights its industrial significance.
Mécanisme D'action
Target of Action
The primary target of 2,3-Dichloro-4-nitrophenol (2C4NP) is the enzyme system in certain bacteria, such as Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the 2C4NP-induced strain CNP-8, is suspected to be involved in the catabolism of 2C4NP .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . The hnpA gene is necessary for strain CNP-8 to utilize 2C4NP in vivo .
Biochemical Pathways
The degradation of 2C4NP in Cupriavidus sp. CNP-8 occurs via the BT pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Result of Action
The result of the action of 2,3-Dichloro-4-nitrophenol is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate .
Action Environment
The action of 2,3-Dichloro-4-nitrophenol is influenced by environmental factors. For instance, the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol can be significantly promoted in a wastewater matrix in the UV/HOCl process . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other substances in the environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,3-Dichloro-4-nitrophenol plays a significant role in biochemical reactions. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in this process include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .
Cellular Effects
It is known that nitro compounds, like 2,3-Dichloro-4-nitrophenol, can have a significant impact on cell function .
Molecular Mechanism
The molecular mechanism of 2,3-Dichloro-4-nitrophenol involves the conversion of 2-chloro-4-nitrophenol to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . This is then transformed to maleylacetate by HnpC .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can have varying effects over time .
Dosage Effects in Animal Models
It is known that nitro compounds can have varying effects at different dosages .
Metabolic Pathways
2,3-Dichloro-4-nitrophenol is involved in the 1,2,4-benzenetriol pathway in certain bacteria . The enzymes involved in this pathway include HnpAB and HnpC .
Transport and Distribution
It is known that nitro compounds can have varying effects on transport and distribution .
Subcellular Localization
It is known that nitro compounds can have varying effects on subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitrophenol typically involves the nitration of 2,3-dichlorophenol. The reaction is carried out by treating 2,3-dichlorophenol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dichloro-4-nitrophenol may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,3-Dichloro-4-nitrophenol can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: The nitro group in 2,3-Dichloro-4-nitrophenol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often requiring elevated temperatures and solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Various chlorinated and nitro-substituted phenolic compounds.
Reduction: 2,3-Dichloro-4-aminophenol.
Substitution: Depending on the nucleophile, products can include 2,3-dichloro-4-hydroxyphenol or 2,3-dichloro-4-aminophenol.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-nitrophenol
- 2,6-Dichloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
Comparison: 2,3-Dichloro-4-nitrophenol is unique due to the specific positioning of its chloro and nitro groups, which influence its reactivity and applications Compared to 2-Chloro-4-nitrophenol, the additional chlorine atom in 2,3-Dichloro-4-nitrophenol can lead to different chemical behaviors and reactivity patterns
Propriétés
IUPAC Name |
2,3-dichloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANZGCKGKOUHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B2484625.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)




![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2484639.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2484644.png)
